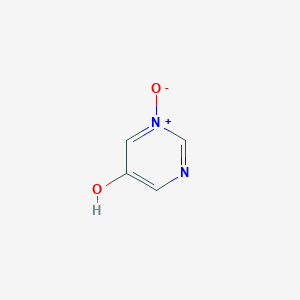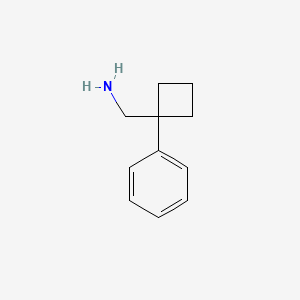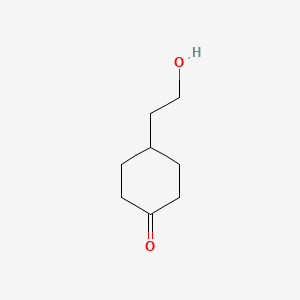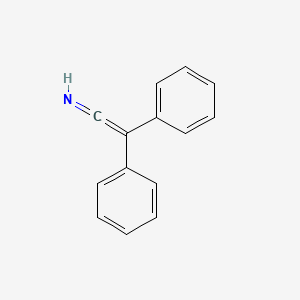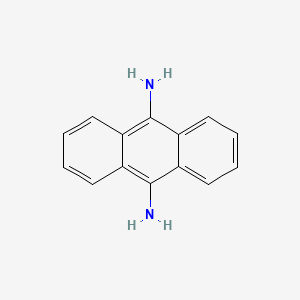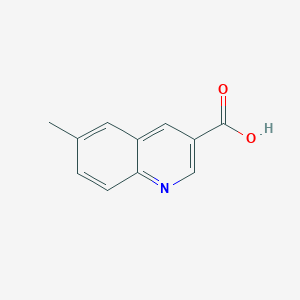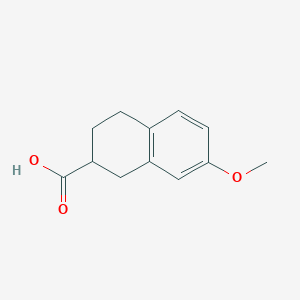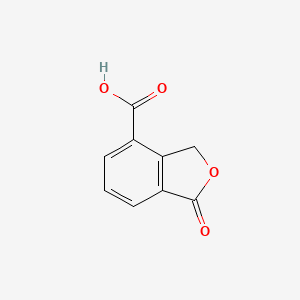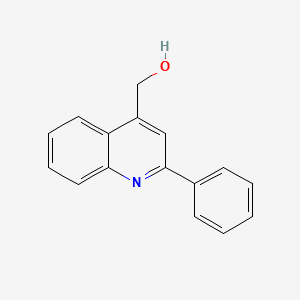
(2-Phenylquinolin-4-yl)methanol
Overview
Description
(2-Phenylquinolin-4-yl)methanol is an organic compound with the molecular formula C16H13NO It is characterized by a quinoline ring system substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylquinolin-4-yl)methanol typically involves the following steps:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts to form quinoline derivatives.
Reduction: The quinoline derivative is then reduced to introduce the hydroxymethyl group at the 4-position. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis followed by reduction under controlled conditions to ensure high yield and purity. The process parameters, such as temperature, pressure, and solvent choice, are optimized for scalability and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (2-Phenylquinolin-4-yl)methanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the hydroxymethyl group to a methyl group, using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as tosyl chloride (TsCl) for forming tosylates.
Common Reagents and Conditions:
Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF).
Substitution: TsCl in the presence of a base like pyridine.
Major Products:
Oxidation: (2-Phenylquinolin-4-yl)methanone.
Reduction: (2-Phenylquinolin-4-yl)methane.
Substitution: (2-Phenylquinolin-4-yl)methyl tosylate.
Chemistry:
Ligand Design: this compound can be used as a ligand in coordination chemistry due to its ability to bind metal ions through the nitrogen atom in the quinoline ring and the hydroxyl group.
Biology:
Fluorescent Probes: The compound’s structure allows for modifications that can lead to the development of fluorescent probes for biological imaging.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting neurological pathways.
Industry:
Material Science: The compound can be used in the synthesis of organic materials with specific electronic properties, useful in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which (2-Phenylquinolin-4-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The phenyl group and hydroxymethyl group can enhance binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Quinoline: Lacks the phenyl and hydroxymethyl substitutions, making it less versatile in certain applications.
(2-Phenylquinolin-4-yl)methanone: Similar structure but with a ketone group instead of a hydroxymethyl group, affecting its reactivity and applications.
(2-Phenylquinolin-4-yl)methane: Lacks the hydroxyl group, which reduces its potential for hydrogen bonding and reactivity in certain chemical reactions.
Uniqueness: (2-Phenylquinolin-4-yl)methanol’s unique combination of a quinoline ring, phenyl group, and hydroxymethyl group provides a versatile scaffold for various chemical modifications, enhancing its utility in diverse scientific and industrial applications.
This detailed overview highlights the significance of this compound in multiple fields, showcasing its potential and versatility
Properties
IUPAC Name |
(2-phenylquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-11-13-10-16(12-6-2-1-3-7-12)17-15-9-5-4-8-14(13)15/h1-10,18H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFWJDXPMSASAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555277 | |
| Record name | (2-Phenylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29268-33-5 | |
| Record name | (2-Phenylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



